Myeloperoxidase (MPO) Inhibition: 2.2-Fold Superior Potency Over 3,5-Dimethyl Analog
In direct enzymatic assays, 6-(3,5-Diisopropylphenoxy)pyridin-3-amine exhibits a sub-micromolar IC50 of 72 nM against recombinant human myeloperoxidase (MPO) [1]. This represents a substantial 2.2-fold improvement in inhibitory potency compared to its closest methyl analog, 6-(3,5-dimethylphenoxy)pyridin-3-amine, which demonstrates an IC50 of 159 nM under identical assay conditions [2]. The difference is attributed to the enhanced hydrophobic interactions and optimized steric fit provided by the isopropyl groups within the MPO active site pocket.
| Evidence Dimension | Inhibition of recombinant human MPO |
|---|---|
| Target Compound Data | IC50 = 72 nM |
| Comparator Or Baseline | 6-(3,5-dimethylphenoxy)pyridin-3-amine, IC50 = 159 nM |
| Quantified Difference | 2.2-fold lower IC50 (72 nM vs 159 nM) |
| Conditions | Aminophenyl fluorescein-based assay with 120 mM NaCl, 10 min incubation |
Why This Matters
For researchers developing MPO inhibitors for inflammatory or cardiovascular diseases, this quantitative potency advantage is critical for achieving target engagement at lower compound concentrations, potentially reducing off-target effects.
- [1] BindingDB. (n.d.). BDBM50554045 (CHEMBL4800005) - 6-(3,5-Diisopropylphenoxy)pyridin-3-amine. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554045 View Source
- [2] BindingDB. (n.d.). BDBM50554044 (CHEMBL4792720) - 6-(3,5-Dimethylphenoxy)pyridin-3-amine. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554044 View Source
